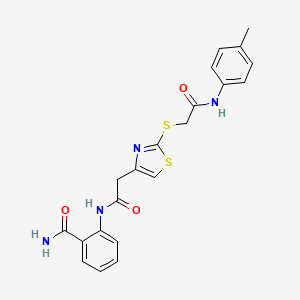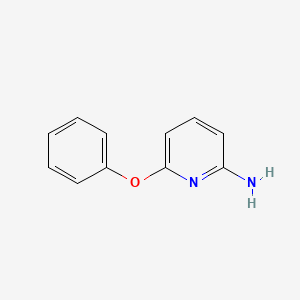![molecular formula C23H25NO3S B2408466 1'-(2-(4-(isopropiltio)fenil)acetil)-3H-espiro[isobenzofurano-1,4'-piperidin]-3-ona CAS No. 1797272-15-1](/img/structure/B2408466.png)
1'-(2-(4-(isopropiltio)fenil)acetil)-3H-espiro[isobenzofurano-1,4'-piperidin]-3-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1'-(2-(4-(isopropylthio)phenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is a complex chemical structure known for its various applications across different fields such as chemistry, biology, and medicine
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1'-(2-(4-(isopropylthio)phenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one is used as an intermediate in the synthesis of other complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, the compound may be investigated for its interactions with biological macromolecules. Its structural features can mimic natural ligands, making it useful in studying enzyme binding and protein interactions.
Medicine
The compound's potential medicinal applications include acting as a lead compound for drug discovery, particularly in targeting specific receptors or enzymes implicated in diseases. Its spiro structure provides a rigid framework that can enhance binding affinity and selectivity.
Industry
Industrially, this compound could be used in the development of new materials or as a specialty chemical in manufacturing processes that require high-performance additives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 1'-(2-(4-(isopropylthio)phenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one typically involves multi-step organic synthesis. The synthetic route might include:
Formation of the Spiro Compound: : This step involves creating the isobenzofuran-1,4'-piperidin core. Cyclization reactions are often used to achieve this.
Introduction of the Phenylacetyl Group: : The phenylacetyl moiety is added through acylation reactions, using reagents such as acyl chlorides.
Attachment of the Isopropylthio Group: : Thiolation reactions, possibly using isopropylthiol, are employed to introduce the isopropylthio group onto the phenyl ring.
Each step requires specific conditions such as controlled temperature, pH, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
On an industrial scale, the production of this compound would leverage automated systems to handle the complexity and ensure consistency. Continuous flow reactors and high-throughput screening might be used to optimize each reaction step for scalability.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo several types of chemical reactions, including:
Oxidation: : The isopropylthio group can be oxidized to sulfoxides or sulfones.
Reduction: : The piperidinone moiety can be reduced to piperidine.
Substitution: : Electrophilic or nucleophilic substitutions can occur, particularly on the phenyl ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like m-chloroperbenzoic acid for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might employ halogens or other nucleophiles.
Major Products
The major products depend on the reaction conditions:
Oxidation: : Sulfoxides or sulfones.
Reduction: : Secondary amines or alcohols.
Substitution: : Derivatives with varied functional groups on the phenyl ring.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The isopropylthio and phenylacetyl groups can form key interactions, such as hydrogen bonds or hydrophobic contacts, with these targets. The spiro structure provides a unique conformational constraint that can influence the compound's binding and overall activity.
Comparación Con Compuestos Similares
Similar Compounds
1'-(2-(4-Methylphenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
1'-(2-(4-Chlorophenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Uniqueness
What sets 1'-(2-(4-(isopropylthio)phenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one apart is the isopropylthio group, which imparts unique chemical reactivity and biological activity. This feature may enhance the compound's interaction with specific molecular targets, providing opportunities for developing novel applications.
Overall, the versatility and complexity of 1'-(2-(4-(isopropylthio)phenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one make it a valuable compound in multiple scientific disciplines.
Propiedades
IUPAC Name |
1'-[2-(4-propan-2-ylsulfanylphenyl)acetyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S/c1-16(2)28-18-9-7-17(8-10-18)15-21(25)24-13-11-23(12-14-24)20-6-4-3-5-19(20)22(26)27-23/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMWJDUBAYYWJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-4-methylthiophene-2-carboxamide](/img/structure/B2408384.png)
![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2408385.png)
![1-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2408388.png)
![N-(2-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2408391.png)



![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2408396.png)


![ethyl 7-(furan-2-ylmethyl)-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2408401.png)



